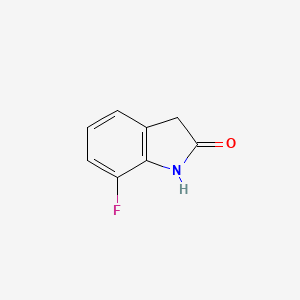
7-Fluorooxindole
Vue d'ensemble
Description
7-Fluorooxindole is an organic compound with the molecular formula C8H6FNO. It is a derivative of oxindole, where a fluorine atom is substituted at the 7th position of the indole ring.
Mécanisme D'action
Target of Action
7-Fluorooxindole, also known as 7-fluoroindolin-2-one, primarily targets the opportunistic human pathogen Pseudomonas aeruginosa . This bacterium is known for its resistance to antibiotics and is particularly harmful to cystic fibrosis patients .
Mode of Action
This compound operates by regulating bacterial virulence rather than suppressing growth, which can lead to drug resistance . It inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . Moreover, it significantly reduces the production of quorum-sensing (QS)-regulated virulence factors .
Biochemical Pathways
The compound affects several biochemical pathways. It markedly reduces the production of QS-regulated virulence factors such as 2-heptyl-3-hydroxy-4 (1 H )-quinolone, pyocyanin, rhamnolipid, and two siderophores, pyoverdine and pyochelin . It also suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa .
Pharmacokinetics
Its ability to inhibit biofilm formation and reduce the production of qs-regulated virulence factors suggests that it can effectively reach and interact with its bacterial targets .
Result of Action
The result of this compound’s action is a significant reduction in the virulence of P. aeruginosa. By inhibiting biofilm formation and reducing the production of QS-regulated virulence factors, it decreases the bacterium’s ability to cause persistent infections .
Action Environment
aeruginosa, such as nutrient availability and the presence of other microbial species, could potentially influence the compound’s effectiveness .
Analyse Biochimique
Biochemical Properties
7-Fluorooxindole plays a significant role in biochemical reactions, particularly in the inhibition of biofilm formation and blood hemolysis in Pseudomonas aeruginosa . It interacts with various biomolecules, including quorum-sensing-regulated virulence factors such as 2-heptyl-3-hydroxy-4(1H)-quinolone, pyocyanin, rhamnolipid, pyoverdine, and pyochelin . These interactions are crucial for its antivirulence properties, as this compound suppresses swarming motility, protease activity, and the production of a polymeric matrix in Pseudomonas aeruginosa .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It inhibits biofilm formation and reduces the production of virulence factors in Pseudomonas aeruginosa without affecting the growth of planktonic cells . This compound also suppresses swarming motility and protease activity, which are essential for the pathogenicity of Pseudomonas aeruginosa . Additionally, this compound does not increase antibiotic resistance, making it a potential candidate for antivirulence therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa . It inhibits the production of these factors, thereby reducing the bacterium’s ability to form biofilms and produce toxins . This inhibition is achieved through the suppression of swarming motility, protease activity, and the production of a polymeric matrix . Unlike natural indole compounds, this compound does not increase antibiotic resistance, making it a promising antivirulence agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been shown to inhibit biofilm formation and reduce virulence factor production in Pseudomonas aeruginosa within 24 hours . The compound’s stability and degradation over time have not been extensively studied, but its consistent antivirulence effects suggest that it remains active for a significant duration .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Its antivirulence properties suggest that it could be effective at relatively low doses . Understanding the dosage effects in animal models is crucial for developing safe and effective therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa . It interacts with enzymes and cofactors involved in the production of these factors, thereby reducing their levels and inhibiting biofilm formation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Its ability to inhibit biofilm formation and reduce virulence factor production in Pseudomonas aeruginosa suggests that it can effectively penetrate bacterial cells and interact with intracellular targets .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Its ability to inhibit biofilm formation and reduce virulence factor production in Pseudomonas aeruginosa suggests that it may localize to specific compartments or organelles within bacterial cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorooxindole typically involves the fluorination of oxindole derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluorooxindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluoro-substituted isatins.
Reduction: Reduction reactions can yield fluoro-substituted indolines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include fluoro-substituted isatins, indolines, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7-Fluorooxindole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as antiviral, antibacterial, and anticancer agents.
Industry: It is utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
- 7-Fluoroindole
- 7-Fluoro-2,3-dihydro-1H-indol-2-one
- 7-Fluoro-1,3-dihydro-2H-indol-2-one
Comparison: Compared to its analogs, 7-Fluorooxindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the fluorine atom at the 7th position enhances its stability and reactivity, making it more effective in certain chemical reactions and biological assays .
Propriétés
IUPAC Name |
7-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUIOEOYZHJLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395694 | |
| Record name | 7-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71294-03-6 | |
| Record name | 7-Fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71294-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-2-oxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071294036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

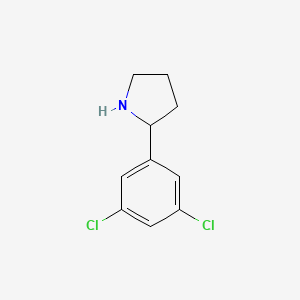
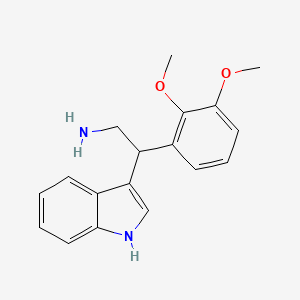
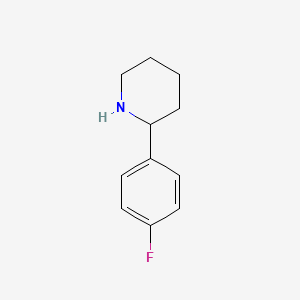

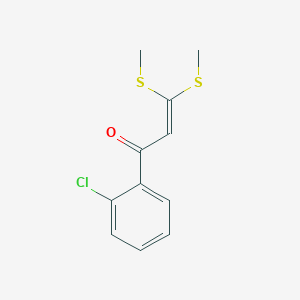
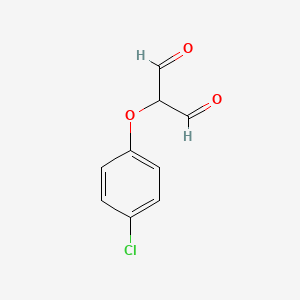
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364566.png)
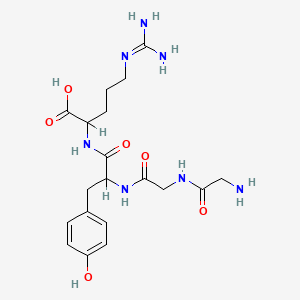
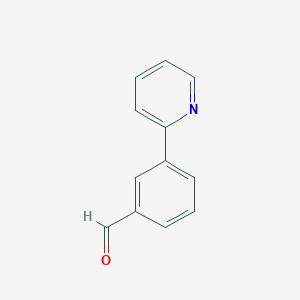

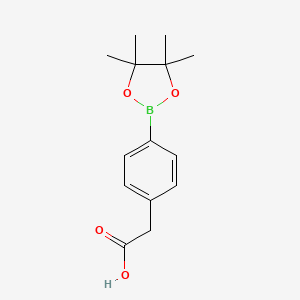

![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)
